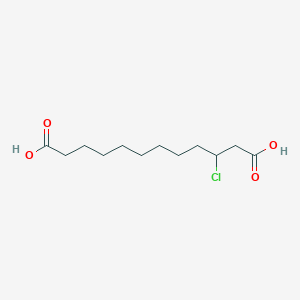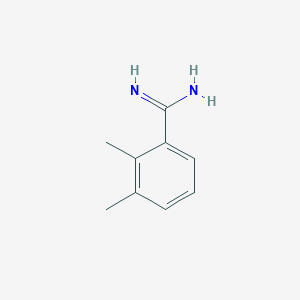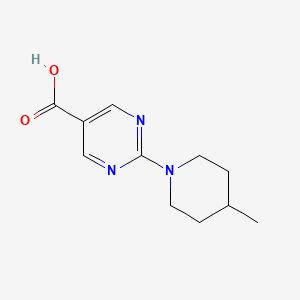
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (MPPCA) is an organic compound belonging to the class of pyrimidine derivatives. It is a structural analog of the naturally occurring nucleobase uracil and is used in a variety of scientific research applications. MPPCA has been found to possess many advantageous properties, including its stability and solubility in aqueous solutions, and its ability to form hydrogen bonds with other molecules.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
The adsorption and corrosion inhibition properties of piperidine derivatives, which share structural similarities with "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid," on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the global reactivity parameters, including HOMO-LUMO energy gap, chemical hardness, and nucleophilicity, which are crucial for understanding the inhibitory mechanisms of these compounds (Kaya et al., 2016).
Aurora Kinase Inhibitor for Cancer Treatment
A derivative of "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid" was identified as an Aurora kinase inhibitor, which may be useful in treating cancer. This finding highlights the potential of such compounds in developing targeted therapies for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Anti-Angiogenic Activity
Novel piperidine-4-carboxamide derivatives, structurally related to "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid," were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in inhibiting in vivo angiogenesis, suggesting their applicability in anticancer strategies (Vinaya Kambappa et al., 2017).
Synthesis of Complex Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds derived from "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid" and its analogs has shown promising results in creating potential anti-inflammatory and analgesic agents. These studies underscore the versatility of such compounds in synthesizing new drugs with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antibacterial Applications
Derivatives of "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid" have also been explored for their antibacterial properties, demonstrating activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests the potential of these compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHFYGMSTRMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424709 | |
| Record name | 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
CAS RN |
883543-77-9 | |
| Record name | 2-(4-Methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



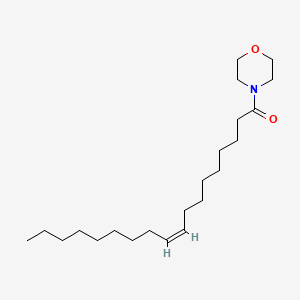
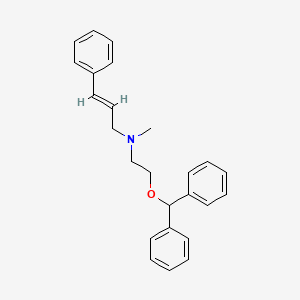
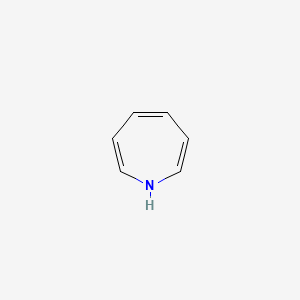
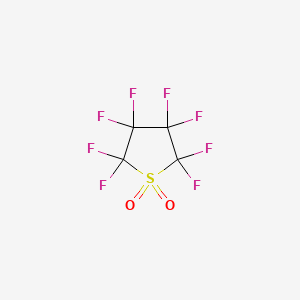
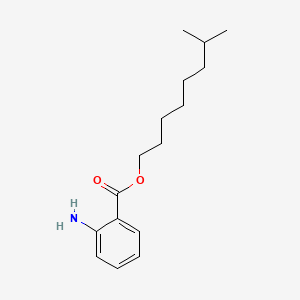
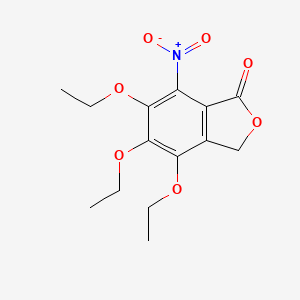
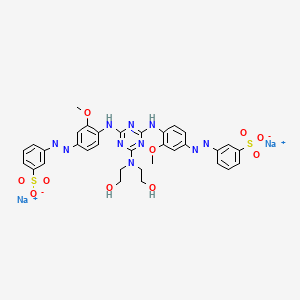
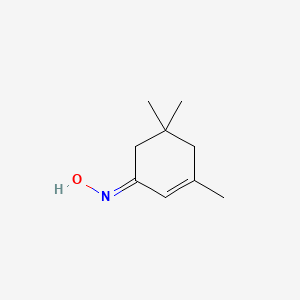
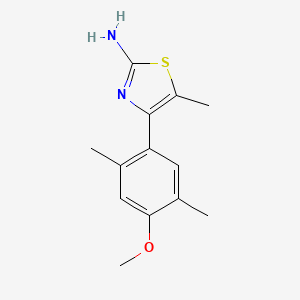
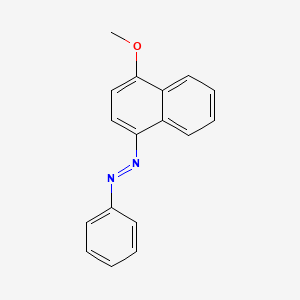
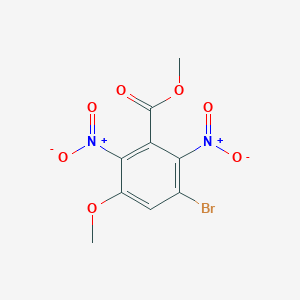
![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)
